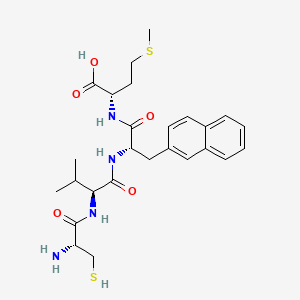

H-Cys-Val-2-Nal-Met-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSWNVHTKOMLQ-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658614 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158022-12-9 | |

| Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Function of H-Cys-Val-2-Nal-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Cys-Val-2-Nal-Met-OH is a crucial peptidomimetic derivative primarily utilized in the field of nuclear medicine as a chelating agent for the radiolabeling of small bioactive peptides with technetium-99m (99mTc). This guide provides a comprehensive overview of its structure, function, and the associated experimental protocols. The information presented herein is intended to support researchers and professionals in the development of novel radiopharmaceuticals for diagnostic and therapeutic applications.

Structure of this compound

The peptide this compound is a linear tetrapeptide with the following amino acid sequence: Cysteine - Valine - 2-Naphthylalanine - Methionine.

Chemical Structure:

-

Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(naphthalen-2-yl)propanoyl]amino]-4-(methylsufanyl)butanoic acid

-

Molecular Formula: C26H36N4O5S2

-

Molecular Weight: 548.72 g/mol

-

CAS Number: 158022-12-9

The structure consists of a free N-terminal cysteine residue, which is critical for its function as a chelator, followed by valine, the unnatural amino acid 2-naphthylalanine, and a C-terminal methionine with a free carboxylic acid. The presence of the thiol group (-SH) in the cysteine residue and the amide nitrogens of the peptide backbone are key to coordinating the technetium metal ion.

Core Function: Radiolabeling with Technetium-99m

The principal application of this compound is to serve as a chelating moiety for the stable incorporation of the radionuclide technetium-99m into target-specific peptides. 99mTc is a widely used radionuclide in diagnostic imaging due to its favorable physical properties, including a short half-life and the emission of gamma rays with optimal energy for detection by SPECT cameras.

The this compound sequence provides a binding site for the technetium core, forming a stable complex. This labeled peptide can then be conjugated to a larger, biologically active molecule (e.g., a tumor-targeting peptide) to create a radiopharmaceutical. The resulting radioconjugate is used to visualize specific biological processes or targets in vivo.

There are no known direct signaling pathways associated with this compound itself; its function is primarily as a carrier and chelator for the radioisotope.

Quantitative Data

Quantitative data for the direct labeling of this compound is not extensively available in the public domain. However, general performance metrics for similar cysteine-containing peptides in 99mTc labeling are provided below as a reference. The efficiency of labeling is highly dependent on the specific reaction conditions and the nature of the peptide being labeled.

| Parameter | Typical Value Range | Reference |

| Radiochemical Purity | >90% | [1] |

| Specific Activity | 100-150 mCi/mg (can reach up to 3500 mCi/µmol under optimized conditions) | [2] |

| In Vitro Stability (Human Serum) | Stable for several hours (>90% intact at 24h) | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general Fmoc-based solid-phase synthesis approach for cysteine-containing peptides.[3][4][5][6]

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-protected amino acids: Fmoc-2-Nal-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (2-Nal):

-

Pre-activate a solution of Fmoc-2-Nal-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Val-OH and then for Fmoc-Cys(Trt)-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group from the cysteine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trityl group from Cysteine).

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Technetium-99m Labeling Protocol

This is a general protocol for labeling cysteine-containing peptides with 99mTc via a gluconate ligand exchange method.[2][7]

Materials:

-

This compound peptide

-

Sodium pertechnetate (B1241340) (Na99mTcO4) from a 99Mo/99mTc generator

-

Stannous chloride (SnCl2) solution (freshly prepared)

-

Sodium gluconate

-

Phosphate (B84403) buffer (pH 7.4)

-

Saline solution (0.9% NaCl)

-

Syringes and sterile vials

Procedure:

-

Preparation of Gluconate Kit: In a sterile vial, dissolve sodium gluconate and stannous chloride in saline.

-

Formation of 99mTc-Gluconate: Add the required amount of Na99mTcO4 to the gluconate kit vial. Incubate at room temperature for 10-15 minutes.

-

Labeling Reaction:

-

Dissolve the this compound peptide in phosphate buffer.

-

Add the 99mTc-gluconate solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the labeled peptide using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.

-

Common ITLC systems include saline as the mobile phase (to determine free pertechnetate) and a solvent like acetone (B3395972) (to determine hydrolyzed-reduced 99mTc).

-

Mandatory Visualizations

Signaling and Functional Pathway

As this compound is a chelating agent and not known to be involved in biological signaling, a pathway diagram is not applicable. Its function is to be conjugated to a biologically active molecule that does have a signaling pathway.

Experimental Workflows

Caption: Figure 1: Solid-Phase Peptide Synthesis Workflow.

Caption: Figure 2: 99mTc Labeling Workflow.

Conclusion

This compound is a valuable tool in the development of 99mTc-based radiopharmaceuticals. Its structure is specifically designed for efficient chelation of technetium, enabling the creation of targeted imaging agents. The provided protocols offer a foundation for the synthesis and radiolabeling of this peptide, which can be adapted and optimized for specific research and drug development applications. Further investigation into the specific labeling characteristics of this compound with various bioactive molecules will continue to advance the field of nuclear medicine.

References

- 1. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Labeling peptides with technetium-99m using a bifunctional chelator of a N-hydroxysuccinimide ester of mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. scielo.br [scielo.br]

In-Depth Technical Guide: Physicochemical Properties of H-Cys-Val-2-Nal-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Cys-Val-2-Nal-Met-OH is a synthetic tetrapeptide that has garnered significant interest in the field of oncology research. As a potent inhibitor of farnesyltransferase (FTase), it plays a crucial role in disrupting the Ras signaling pathway, which is frequently dysregulated in various forms of cancer. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation, and a visual representation of its mechanism of action within the Ras signaling cascade. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₆N₄O₅S₂ | [1] |

| Molecular Weight | 548.72 g/mol | [1] |

| Exact Mass | 548.21300 u | [1] |

| Polar Surface Area (PSA) | 214.72 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.46 | [1] |

| Theoretical Isoelectric Point (pI) | 5.64 | Calculated |

| Solubility | Limited aqueous solubility; soluble in organic solvents such as DMSO and DMF. | [2][3][4][5] |

| Stability | Lyophilized powder is stable at -20°C. Solutions may be prone to oxidation, particularly at the methionine and cysteine residues. Avoid repeated freeze-thaw cycles. | [6][7] |

Note on Calculated Isoelectric Point: The theoretical isoelectric point (pI) was calculated using an online peptide property calculator. The pI is the pH at which the net charge of the peptide is zero, a critical parameter for developing purification and formulation strategies.[8][9][10][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-2-Nal-OH

-

Fmoc-Val-OH

-

Fmoc-Cys(Trt)-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT) (e.g., 94:1:2.5:2.5 v/v/v/w)

-

Ether (cold) for precipitation

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next amino acid (Fmoc-2-Nal-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Val-OH and Fmoc-Cys(Trt)-OH sequentially.

-

Cleavage and Global Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups. The inclusion of DTT helps to prevent the oxidation of the methionine residue.[15]

-

Peptide Precipitation and Collection: Precipitate the cleaved peptide by adding the cleavage mixture to cold ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][16][17][18][19]

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small volume of a suitable solvent.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Farnesyltransferase (FTase) Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit the farnesyltransferase enzyme. A common method is a fluorescence-based assay.[20][21][22][23][24]

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound (inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

In each well of the microplate, add the assay buffer, the dansylated peptide substrate, and the inhibitor at various concentrations.

-

Add FPP to each well.

-

Initiate the reaction by adding the farnesyltransferase enzyme.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The farnesylation of the dansylated peptide leads to a change in its fluorescence.

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras family of small GTPases are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[25] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This reaction is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus of the Ras protein.[26] This modification facilitates the anchoring of Ras to the inner surface of the plasma membrane, a prerequisite for its signaling function.[25]

Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[26][27] this compound acts as a competitive inhibitor of FTase, preventing the farnesylation of Ras proteins. This disruption prevents the localization of Ras to the cell membrane, thereby blocking its downstream signaling and inhibiting tumor cell growth.[27]

Conclusion

This compound is a promising peptidomimetic with potent farnesyltransferase inhibitory activity. Its well-defined physicochemical properties and clear mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of targeted anticancer therapies. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for scientists working with this and similar compounds, facilitating further investigation into its therapeutic potential.

References

- 1. agilent.com [agilent.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. jpt.com [jpt.com]

- 4. Peptide Synthesis Knowledge Base [peptide2.com]

- 5. lifetein.com [lifetein.com]

- 6. peptidesuk.com [peptidesuk.com]

- 7. biomedgrid.com [biomedgrid.com]

- 8. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]

- 9. bachem.com [bachem.com]

- 10. Prot pi | Bioinformatics Calculator [protpi.ch]

- 11. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. biotage.com [biotage.com]

- 16. lcms.cz [lcms.cz]

- 17. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. universalbiologicals.com [universalbiologicals.com]

- 25. Ras GTPase - Wikipedia [en.wikipedia.org]

- 26. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: H-Cys-Val-2-Nal-Met-OH - A Peptidomimetic for Radiolabeling Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and does not constitute medical advice. H-Cys-Val-2-Nal-Met-OH is a chemical compound for laboratory use and is not intended for human or veterinary use.

Executive Summary

This compound is a pentapeptide analogue with the sequence Cysteine-Valine-2-Naphthylalanine-Methionine. It is classified as a peptidomimetic, a compound designed to mimic natural peptides but with enhanced properties such as stability. Extensive literature review indicates that the primary and well-documented application of this compound is not as a therapeutic agent with a direct mechanism of action on a biological pathway, but rather as a chelating agent for the radiolabeling of other biologically active molecules.

The cysteine residue in its sequence provides a crucial thiol group that can efficiently coordinate with radiometals, most notably Technetium-99m (⁹⁹ᵐTc). This property makes it a valuable tool in nuclear medicine for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. This guide provides a comprehensive overview of the mechanism of chelation, experimental protocols for its use in radiolabeling, and the broader context of peptidomimetics in drug discovery.

Core Application: Radiolabeling and Chelation

The principal function of this compound in a research and drug development context is to serve as a bifunctional chelator. The peptide sequence is designed to stably bind a radioisotope, which can then be conjugated to a targeting molecule (e.g., another peptide, antibody, or small molecule) to direct the radioactivity to a specific biological target.

Mechanism of Chelation

The mechanism of action of this compound is centered on the nucleophilic thiol group (-SH) of the N-terminal cysteine residue. This group, along with other heteroatoms (nitrogen and oxygen) in the peptide backbone, can form a stable coordination complex with a metallic radionuclide. For instance, in the case of Technetium-99m, the peptide can act as a ligand to form a stable ⁹⁹ᵐTc-peptide complex. The Val-2-Nal-Met portion of the peptide can influence the steric and electronic properties of the complex, thereby affecting its stability and pharmacokinetic profile.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the binding affinity (Kd), inhibitory concentration (IC50), or efficacy (EC50) of this compound on a specific biological receptor or enzyme. The available data would primarily relate to radiochemical purity, labeling efficiency, and stability of the resulting radiolabeled conjugate.

Experimental Protocols

The following are generalized protocols relevant to the application of this compound in radiolabeling. Specific parameters may need to be optimized for individual applications.

Radiolabeling of a Targeting Peptide with ⁹⁹ᵐTc using this compound as a Chelator

Objective: To conjugate this compound to a targeting peptide and subsequently label it with ⁹⁹ᵐTc.

Materials:

-

This compound

-

Targeting peptide with a suitable conjugation site (e.g., a primary amine)

-

Cross-linking agent (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC)

-

Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹mMo/⁹⁹ᵐTc generator

-

Reducing agent (e.g., stannous chloride - SnCl₂)

-

Reaction buffers (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Purification system (e.g., HPLC or size-exclusion chromatography)

Methodology:

-

Conjugation of Chelator to Targeting Peptide:

-

Dissolve the targeting peptide in PBS.

-

Activate the targeting peptide with a molar excess of SMCC for 1-2 hours at room temperature.

-

Remove excess SMCC by size-exclusion chromatography.

-

React the SMCC-activated peptide with this compound in PBS for 2-4 hours at room temperature. The maleimide (B117702) group of SMCC will react with the thiol group of the cysteine residue.

-

Purify the resulting conjugate using HPLC.

-

-

Radiolabeling with ⁹⁹ᵐTc:

-

To a vial containing the purified peptide conjugate, add a solution of stannous chloride.

-

Add the required amount of Na⁹⁹ᵐTcO₄.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

Determine the radiochemical purity of the ⁹⁹ᵐTc-labeled peptide using instant thin-layer chromatography (ITLC) or radio-HPLC.

-

Cell Culture and Transfection for In Vitro Studies

For in vitro evaluation of a radiolabeled targeting molecule, relevant cell lines overexpressing the target receptor would be used.

Protocol: HEK293 Cell Culture and Transfection

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression of a target receptor, HEK293 cells are seeded in 6-well plates. When the cells reach 70-80% confluency, they are transfected with a plasmid encoding the receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

Radioligand Binding Assay

Objective: To determine the binding affinity of the ⁹⁹ᵐTc-labeled targeting peptide to its receptor on cultured cells.

Protocol:

-

Cell Preparation: Harvest transfected or target-expressing cells and prepare a cell suspension or membrane fraction.

-

Assay Setup: In a 96-well plate, add increasing concentrations of the ⁹⁹ᵐTc-labeled peptide to the cells/membranes.

-

Competition Assay: To determine non-specific binding, a parallel set of wells is incubated with a large molar excess of the corresponding non-radiolabeled peptide.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Determine the specific binding and calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.

Visualizations

Signaling Pathways and Logical Relationships

As this compound is primarily a chelating agent, diagrams of specific biological signaling pathways are not directly applicable. Instead, the following diagrams illustrate the logical workflow of its application in radiopharmaceutical development.

Caption: Workflow for the development of a radiopharmaceutical using this compound.

Caption: Conceptual diagram of the chelation mechanism.

Conclusion

This compound is a valuable peptidomimetic tool for the development of radiolabeled molecules. Its utility lies in its ability to stably chelate radionuclides, which can then be targeted to specific sites in the body for imaging or therapeutic purposes. While it does not have a known intrinsic mechanism of action on a biological pathway, its role as a bifunctional chelator is critical in the field of radiopharmaceutical chemistry. Further research may explore the influence of the Val-2-Nal-Met sequence on the pharmacokinetic properties of the resulting radiolabeled conjugates. Researchers and drug development professionals can leverage the properties of this peptide for the creation of novel diagnostic and therapeutic agents.

An In-Depth Technical Guide to the In Vitro Stability and Degradation of H-Cys-Val-2-Nal-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes related to the in vitro stability and degradation of the tetrapeptide H-Cys-Val-2-Nal-Met-OH. Given the absence of specific literature for this novel peptide, this document synthesizes established principles of peptide degradation, outlining hypothesized stability characteristics and detailed experimental protocols for their assessment. The inclusion of the unnatural amino acid 2-naphthylalanine (2-Nal) alongside oxidation-prone residues like Cysteine (Cys) and Methionine (Met) presents a unique stability profile that warrants thorough investigation for any potential therapeutic application.

Hypothesized Degradation Pathways

The primary structure of this compound suggests several potential degradation pathways under chemical and enzymatic stress. The presence of sulfur-containing amino acids, Cysteine and Methionine, makes the peptide particularly susceptible to oxidation.[1][2][3] The peptide bonds may also be liable to hydrolysis under acidic or basic conditions. The bulky, hydrophobic 2-Naphthylalanine residue may sterically hinder enzymatic access to adjacent peptide bonds, potentially increasing stability.[4][5][6]

Key Potential Degradation Reactions:

-

Oxidation: The thioether side chain of Methionine can be oxidized to form methionine sulfoxide (B87167) and subsequently methionine sulfone. The thiol group of Cysteine can be oxidized to form a disulfide bond, leading to dimerization of the peptide, or further oxidized to sulfenic, sulfinic, and sulfonic acids.[2][3]

-

Hydrolysis: Cleavage of the peptide bonds can occur at either the N- or C-terminus or internally, particularly under harsh pH and elevated temperature conditions.

-

Racemization: While less common, chiral centers, particularly the alpha-carbon of the amino acids, can undergo racemization under certain conditions.

Below is a diagram illustrating the most probable degradation pathways for this compound.

Experimental Protocols

A systematic approach to evaluating the in vitro stability of this compound involves a combination of forced degradation studies and enzymatic stability assays.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7]

Protocol:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer like phosphate-buffered saline, pH 7.4).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Stress: Incubate the stock solution (in pH 7.4 buffer) at 60°C for 1, 3, and 7 days.

-

-

Sample Quenching and Analysis: At each time point, withdraw an aliquot, quench the reaction (e.g., by neutralization for acid/base hydrolysis or dilution), and analyze by RP-HPLC and LC-MS.

Enzymatic Stability Assays

These assays assess the peptide's susceptibility to degradation by proteases present in biological matrices.[8][9][10]

Protocol for Plasma Stability:

-

Plasma Preparation: Thaw frozen human plasma at 37°C.

-

Incubation: Spike the peptide into the plasma at a final concentration of 10 µM. Incubate at 37°C.

-

Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.

-

Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile (B52724) to each aliquot to precipitate plasma proteins and stop enzymatic activity.[8]

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

Protocol for Liver Microsome Stability:

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add the peptide to the mixture to initiate the reaction (final concentration 1 µM).

-

Time Points and Quenching: Follow the same time points and quenching procedure as the plasma stability assay.

-

Analysis: Analyze the supernatant by LC-MS/MS.

Analytical Methodology

A robust analytical method is crucial for separating and identifying the parent peptide from its degradation products.[7][11][12]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV at 220 nm.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The following diagram illustrates a typical experimental workflow for these stability studies.

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

| Stress Condition | Incubation Time | % Remaining Parent Peptide |

| 0.1 M HCl, 60°C | 24 hours | 75.2% |

| 0.1 M NaOH, RT | 8 hours | 88.5% |

| 3% H₂O₂, RT | 24 hours | 45.1% |

| pH 7.4 Buffer, 60°C | 7 days | 92.3% |

Table 2: Hypothetical Enzymatic Stability of this compound

| Biological Matrix | Half-life (T₁/₂) (minutes) |

| Human Plasma | 185 |

| Human Liver Microsomes | > 240 |

Table 3: Hypothetical Characterization of Potential Degradation Products by LC-MS

| Degradation Product | Mass Change (Da) | Proposed Modification / Cleavage Site |

| DP1 | +16 | Methionine Sulfoxide |

| DP2 | +32 | Methionine Sulfone |

| DP3 | -2 | Disulfide Dimer (of monomer) |

| DP4 | -375.5 | Cleavage of 2-Nal-Met bond |

| DP5 | -276.4 | Cleavage of Val-2-Nal bond |

Conclusion

This technical guide outlines a comprehensive strategy for assessing the in vitro stability and degradation of this compound. The peptide's susceptibility to oxidation at the Cysteine and Methionine residues is a key area of investigation. The bulky 2-Naphthylalanine residue may confer some protection against enzymatic degradation. The detailed experimental protocols and analytical methods described herein provide a robust framework for characterizing the stability profile of this novel peptide. The findings from these studies will be critical for informing formulation development, identifying potential liabilities, and guiding any necessary chemical modifications to enhance the peptide's viability as a therapeutic candidate.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. almacgroup.com [almacgroup.com]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. realpeptides.co [realpeptides.co]

- 12. pepdoopeptides.com [pepdoopeptides.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chromatographytoday.com [chromatographytoday.com]

Solubility of H-Cys-Val-2-Nal-Met-OH: A Technical Guide for Researchers

Predicting the Solubility of H-Cys-Val-2-Nal-Met-OH

The solubility of a peptide is primarily dictated by its amino acid composition, including the polarity, charge, and hydrophobicity of the residues.[4][5] The sequence this compound can be analyzed as follows:

-

Amino Acid Composition:

-

Cysteine (Cys): A polar amino acid containing a thiol group, which is susceptible to oxidation, particularly at a pH greater than 7.[4][5][6] This can lead to the formation of disulfide bonds and potentially decrease solubility.

-

Valine (Val): A hydrophobic amino acid.[4]

-

2-Naphthalalanine (2-Nal): A synthetic and highly hydrophobic amino acid.

-

Methionine (Met): A hydrophobic amino acid that is also sensitive to oxidation.[4]

-

-

Overall Charge Calculation: To predict solubility in aqueous solutions, the overall charge of the peptide at a neutral pH (around 7) is estimated.[7][8]

-

The N-terminus (H-) has a +1 charge.

-

The C-terminus (-OH) has a -1 charge.

-

None of the amino acid side chains in this peptide are charged at neutral pH.

-

Therefore, the net charge of this compound is approximately 0.

-

-

Hydrophobicity: The peptide contains a significant proportion of hydrophobic residues (Val, 2-Nal, Met), with 2-Naphthalalanine being particularly nonpolar. Peptides with 50% or more hydrophobic residues generally exhibit poor solubility in aqueous solutions.[4][9]

Based on this analysis, this compound is predicted to be a neutral and highly hydrophobic peptide. Consequently, it is expected to have low solubility in water and aqueous buffers.[4][8] Dissolution will likely require the use of organic solvents.[4][5]

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents based on general principles of peptide solubility. It is crucial to experimentally verify these predictions.

| Solvent | Abbreviation | Predicted Solubility | Rationale & Remarks |

| Water | H₂O | Poor | The peptide is neutral and highly hydrophobic. |

| Phosphate-Buffered Saline | PBS | Poor | Similar to water; salts in buffers can sometimes hinder the solubility of peptides.[10] |

| Dimethyl Sulfoxide | DMSO | Soluble | A strong organic solvent suitable for dissolving hydrophobic peptides.[4][5] Caution: DMSO should be used with care as it can be difficult to remove and may be incompatible with certain biological assays. It is also recommended to avoid DMSO for peptides containing Cysteine or Methionine due to potential oxidation.[4] |

| N,N-Dimethylformamide | DMF | Soluble | Another strong polar aprotic solvent effective for hydrophobic peptides.[4][5] |

| Acetonitrile | ACN | Soluble | A common solvent for dissolving hydrophobic peptides, often used in chromatography.[4] |

| Ethanol | EtOH | Sparingly Soluble | May have some success, but stronger organic solvents are likely required. |

| Methanol | MeOH | Sparingly Soluble | Similar to ethanol, may partially dissolve the peptide. |

Experimental Protocols for Solubility Determination

A systematic approach is recommended to determine the optimal solvent for this compound. Always begin with a small amount of the peptide for solubility testing to avoid wasting the entire sample.[4][11]

General Protocol for Solubility Testing:

-

Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[4][11]

-

Initial Solvent Test (Aqueous):

-

Add a small, measured amount of sterile, oxygen-free water or an acidic buffer (e.g., 10% acetic acid) to a pre-weighed aliquot of the peptide.[4][8] Given the presence of Cysteine, an acidic buffer is preferable to minimize oxidation.[5]

-

Vortex or sonicate the mixture briefly.[4][7] Sonication can aid dissolution but may cause heating, so it should be done in short bursts on ice.[4]

-

Visually inspect for complete dissolution (a clear solution with no visible particles).

-

-

Organic Solvent Test:

-

If the peptide does not dissolve in the aqueous solution, use a fresh aliquot.

-

Add a small amount of a pure organic solvent such as DMSO, DMF, or acetonitrile.[4]

-

Gently vortex or sonicate until the peptide is fully dissolved.

-

-

Stock Solution Preparation:

-

Once a suitable solvent is identified, prepare a concentrated stock solution.

-

For biological applications, it is often necessary to dilute the organic stock solution with an aqueous buffer. This should be done by slowly adding the peptide stock solution to the buffer while vortexing to prevent precipitation.[11]

-

-

Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

Experimental Workflow for Peptide Solubility Determination

Relevance in Signaling Pathways

Peptidomimetics like this compound are designed to mimic natural peptides and can interact with biological targets such as receptors and enzymes, thereby modulating cellular signaling pathways.[12][13] While the specific pathways targeted by this peptide are not detailed in the available literature, peptidomimetics are known to be developed as modulators of pathways involved in inflammation, cancer, and neurodegeneration.[14][15]

One such critical pathway is the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway, which is crucial for transmitting signals from cytokines and is often dysregulated in diseases.[14] Peptidomimetics can be designed to interfere with the protein-protein interactions within this pathway, for example, by preventing the dimerization of STAT proteins, which is a key step in signal transduction.[14]

Simplified JAK-STAT Signaling Pathway

References

- 1. This compound | CAS#:158022-12-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. bachem.com [bachem.com]

- 6. mdpi.com [mdpi.com]

- 7. jpt.com [jpt.com]

- 8. biobasic.com [biobasic.com]

- 9. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. biocat.com [biocat.com]

- 11. peptidesciences.com [peptidesciences.com]

- 12. longdom.org [longdom.org]

- 13. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 14. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential Cellular Targets of the Cys-Val-2-Nal-Met Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Cys-Val-2-Nal-Met is a peptidomimetic derivative primarily utilized in the field of radiopharmaceutical chemistry. Extensive research indicates that this peptide does not possess inherent biological activity or specific cellular targets. Instead, its principal function is to serve as a highly effective chelating agent for the technetium-99m nitrido ([⁹⁹ᵐTc≡N]²⁺) core. The N-terminal cysteine residue, with its reactive thiol group, is the key component for the stable coordination of the technetium metal fragment. The subsequent amino acids, valine, 2-naphthylalanine (2-Nal), and methionine, contribute to the overall stability and lipophilicity of the resulting radiolabeled complex. This technical guide provides an in-depth analysis of the peptide's role in radiolabeling, including detailed experimental protocols for complex formation, stability assessment, and biodistribution studies. Furthermore, it explores the physicochemical properties conferred by the peptide's unique amino acid composition and discusses the methodologies for evaluating potential non-specific cellular interactions.

Introduction: The Role of Cys-Val-2-Nal-Met in Radiopharmaceuticals

The development of target-specific radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and targeted radiotherapy. The Cys-Val-2-Nal-Met peptide has emerged as a valuable tool in this field, not as a targeting vector itself, but as a critical component of the radiolabeling process. Its primary application lies in the stable chelation of the technetium-99m nitrido core, a versatile precursor for the development of novel imaging agents.

The rationale for the peptide's design is rooted in the chemical properties of its constituent amino acids:

-

Cysteine (Cys): The thiol group (-SH) of the N-terminal cysteine is the primary binding site for the technetium-99m nitrido core. The sulfur atom acts as a soft donor, forming a strong, stable covalent bond with the technetium metal center.

-

Valine (Val): This aliphatic amino acid contributes to the steric bulk and hydrophobicity of the peptide backbone.

-

2-Naphthylalanine (2-Nal): A non-proteinogenic amino acid characterized by its bulky and hydrophobic naphthalene (B1677914) side chain. The inclusion of 2-Nal significantly influences the pharmacokinetic properties of the resulting radiolabeled molecule, often enhancing its stability and modulating its biodistribution.

-

Methionine (Met): Another sulfur-containing amino acid, which can also participate in metal coordination, further stabilizing the complex.

Therefore, the "cellular targets" of a molecule incorporating the ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met are determined by the targeting moiety to which this complex is conjugated, not by the peptide itself.

Quantitative Data on Radiolabeled Peptide Complexes

The following tables summarize key quantitative data for technetium-99m nitrido labeled peptides, including analogs similar to Cys-Val-2-Nal-Met. This data is essential for evaluating the performance of these radiopharmaceuticals.

Table 1: Radiochemical Purity and Stability of ⁹⁹ᵐTc-Nitrido Labeled Peptides

| Peptide Complex | Radiochemical Purity (%) | Stability in Saline (24h, RT) (%) | Stability in Human Serum (24h, 37°C) (%) | Stability vs. Cysteine Challenge (24h) (%) |

| [⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 1) | >95 | >95 | >95 | >95 |

| [⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 2) | >95 | >95 | >95 | >95 |

| [⁹⁹ᵐTc(N)(PNP)]-cRGDfK (analog 3) | >95 | >95 | ~73 (vs. GSH) | ~27 (vs. 10mM Cys) |

| [⁹⁹ᵐTc(N)(PNP3)]-CCK-8 | >95 | >95 | ~80 | Highly Inert |

Data is compiled from studies on analogous peptide complexes and illustrates typical performance.[1][2]

Table 2: Biodistribution of ⁹⁹ᵐTc-Nitrido Labeled Peptides in Tumor-Bearing Mice (%ID/g)

| Organ | [⁹⁹ᵐTc]TcN-MOPADTC (0.5h) | [⁹⁹ᵐTc]TcO-MOPADTC (0.5h) | [⁹⁹ᵐTc]TcO-MOPADTC (2h) | [⁹⁹ᵐTc]-NGR (8h) |

| Blood | 0.85 ± 0.15 | 1.15 ± 0.21 | 0.75 ± 0.13 | - |

| Heart | 0.55 ± 0.11 | 0.61 ± 0.13 | 0.41 ± 0.09 | - |

| Liver | 2.15 ± 0.35 | 2.55 ± 0.41 | 2.11 ± 0.38 | - |

| Spleen | 0.41 ± 0.08 | 0.45 ± 0.09 | 0.35 ± 0.07 | - |

| Lung | 0.71 ± 0.14 | 0.85 ± 0.16 | 0.61 ± 0.12 | - |

| Kidney | 3.51 ± 0.55 | 5.11 ± 0.81 | 4.51 ± 0.75 | - |

| Muscle | 0.63 ± 0.14 | 0.71 ± 0.15 | 0.44 ± 0.11 | - |

| Tumor | 0.67 ± 0.12 | 1.18 ± 0.24 | 1.59 ± 0.45 | 3.26 ± 0.63 |

%ID/g = percentage of injected dose per gram of tissue. Data represents findings from various studies on ⁹⁹ᵐTc-labeled peptides.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of radiopharmaceuticals utilizing the Cys-Val-2-Nal-Met peptide or similar chelating sequences.

Protocol for ⁹⁹ᵐTc-Nitrido Labeling of Cysteine-Containing Peptides

This protocol describes a common one-step method for labeling a cysteine-containing peptide with the [⁹⁹ᵐTc≡N]²⁺ core.

Materials:

-

Na[⁹⁹ᵐTcO₄] eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Succinic dihydrazide (SDH)

-

Stannous chloride (SnCl₂) dihydrate

-

Diphosphine ligand (e.g., PNP3: N,N-bis(dimethoxypropylphosphinoethyl)methoxyethylamine)

-

Cys-Val-2-Nal-Met peptide

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Nitrogen gas

-

Heating block or water bath

-

HPLC system with a radioactivity detector

Procedure:

-

In a sterile, nitrogen-purged vial, dissolve succinic dihydrazide and stannous chloride in ethanol.

-

Add the Na[⁹⁹ᵐTcO₄] eluate to the vial.

-

Heat the mixture at 100°C for 15 minutes to form the [⁹⁹ᵐTc≡N]²⁺ intermediate.

-

In a separate vial, dissolve the Cys-Val-2-Nal-Met peptide and the diphosphine ligand in phosphate buffer (pH 7.4).

-

Add the peptide/ligand solution to the vial containing the [⁹⁹ᵐTc≡N]²⁺ intermediate.

-

Heat the reaction mixture at 80°C for 60 minutes.[1]

-

Cool the reaction to room temperature.

-

Determine the radiochemical purity by HPLC using a suitable column (e.g., C18) and a gradient elution system.

Caption: Workflow for ⁹⁹ᵐTc-Nitrido Labeling.

Protocol for In Vitro Stability Studies

Assessing the stability of the radiolabeled peptide is crucial to ensure it remains intact in biological environments.

Materials:

-

Purified ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met peptide

-

Phosphate buffered saline (PBS), pH 7.4

-

Human or mouse serum

-

L-cysteine solution (10 mM)

-

Incubator at 37°C

-

HPLC system with a radioactivity detector

Procedure:

-

Aliquot the purified radiolabeled peptide into three sets of tubes.

-

To the first set, add PBS.

-

To the second set, add serum.

-

To the third set, add the L-cysteine solution (for challenge study).

-

Incubate all tubes at 37°C.

-

At various time points (e.g., 1, 4, and 24 hours), take a sample from each tube.

-

Analyze the samples by radio-HPLC to determine the percentage of the intact radiolabeled peptide.[1][2]

Caption: In Vitro Stability Assay Workflow.

Protocol for Biodistribution Studies in Animal Models

Biodistribution studies are essential to determine the uptake and clearance of the radiolabeled peptide in various organs.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenografts)

-

Purified ⁹⁹ᵐTc-labeled Cys-Val-2-Nal-Met conjugated to a targeting molecule

-

Anesthetic

-

Gamma counter

Procedure:

-

Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the animals.

-

At predetermined time points (e.g., 1, 4, 8, and 24 hours post-injection), euthanize a group of animals.

-

Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[3][4]

Potential Non-Specific Cellular Interactions

While the Cys-Val-2-Nal-Met peptide itself is not designed to target specific cells, its physicochemical properties, particularly the hydrophobicity imparted by the valine and 2-naphthylalanine residues, may lead to non-specific interactions with cellular components, such as cell membranes.

Potential Interactions:

-

Hydrophobic Interactions: The non-polar side chains of valine and 2-Nal can interact with the lipid bilayers of cell membranes, potentially leading to non-specific cell binding or uptake.

-

Protein Binding: The peptide may exhibit some degree of binding to plasma proteins, such as albumin, which can influence its pharmacokinetics.

Experimental Approaches to Evaluate Non-Specific Interactions:

-

In Vitro Cell Binding Assays: Incubating the radiolabeled peptide with cell lines that do not express the target receptor (if applicable) can help quantify the level of non-specific binding.

-

Plasma Protein Binding Assays: Techniques such as equilibrium dialysis or size-exclusion chromatography can be used to determine the fraction of the radiolabeled peptide that binds to plasma proteins.

-

Lipophilicity Measurement (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) is a measure of the compound's lipophilicity and can predict its tendency to associate with lipid membranes.

Caption: Evaluation of Non-Specific Interactions.

Conclusion

The Cys-Val-2-Nal-Met peptide is a specialized tool in radiopharmaceutical development, functioning as a chelator for technetium-99m rather than a biologically active agent with specific cellular targets. Its design leverages the unique properties of its constituent amino acids to form stable radiolabeled complexes. A thorough understanding of the methodologies for labeling, stability testing, and biodistribution, as outlined in this guide, is paramount for the successful development of novel and effective imaging and therapeutic agents. Future research may focus on modifying such peptide chelators to further optimize the pharmacokinetic properties of the resulting radiopharmaceuticals.

References

- 1. [99mTc(N)(NS-Cys-Gly-CCK-8)(PNP3)]+ - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Impact of Different [Tc(N)PNP]-Scaffolds on the Biological Properties of the Small cRGDfK Peptide: Synthesis, In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biodistribution and SPECT imaging study of (99m)Tc labeling NGR peptide in nude mice bearing human HepG2 hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Peptides Containing 2-Naphthylalanine (2-Nal)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties of peptides incorporating the non-natural, fluorescent amino acid 2-naphthylalanine (2-Nal). Due to its unique photophysical characteristics, 2-Nal serves as an invaluable probe in peptide and protein research.[1][2] Its bulky aromatic side chain and intrinsic fluorescence make it a powerful tool for investigating peptide structure, folding, and interactions with biological targets.[1][2]

Core Spectroscopic Properties of 2-Nal

2-Naphthylalanine is distinguished by its naphthalene (B1677914) ring system, which confers distinct spectroscopic properties compared to natural aromatic amino acids like tryptophan and tyrosine. The extended π-conjugation of the naphthalene moiety results in intrinsic fluorescence that is sensitive to the local environment, making it an excellent probe for conformational changes and binding events.[1][3][4]

Peptides containing 2-Nal exhibit characteristic UV absorption profiles. The primary absorption peak is typically observed around 280 nm, arising from the aromatic ring of the naphthyl group. This property is often utilized for the quantification of peptide concentration using the Beer-Lambert law.[5] High-resolution second-derivative absorption spectroscopy can be employed to resolve overlapping spectral features and provide more detailed information on the local environment of the 2-Nal residue.[6][7]

The intrinsic fluorescence of 2-Nal is its most powerful feature for biochemical and biophysical studies.[1] When incorporated into a peptide, the fluorescence emission of 2-Nal is highly sensitive to its immediate surroundings. Changes in solvent polarity, binding to a macromolecule, or conformational rearrangements within the peptide can lead to shifts in the emission maximum, and changes in fluorescence quantum yield and lifetime.[2] This sensitivity allows for the detailed study of peptide-membrane and peptide-receptor interactions.[2]

A key advantage of 2-Nal is its distinct fluorescence lifetime compared to tryptophan, which allows for the simultaneous study of both fluorophores within the same peptide through time-resolved fluorescence spectroscopy.[2]

Table 1: Summary of Key Spectroscopic Data for 2-Nal in Peptides

| Spectroscopic Parameter | Typical Value Range | Factors Influencing the Value |

| Absorption Maximum (λmax) | ~280 nm | Peptide sequence, solvent |

| Emission Maximum (λem) | 340 - 360 nm | Solvent polarity, local environment |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Solvent, quenching agents, peptide conformation |

| Fluorescence Lifetime (τ) | 1 - 10 ns | Solvent, temperature, dynamic quenching |

Note: The exact values can vary significantly depending on the specific peptide sequence and experimental conditions.

Circular dichroism is a vital technique for assessing the secondary structure of peptides.[8][9][10][11] In the far-UV region (190-260 nm), the CD spectrum is dominated by the peptide backbone and provides information on the presence of α-helices, β-sheets, and random coils.[8] The incorporation of 2-Nal can influence the overall secondary structure, and CD is used to monitor these conformational preferences. In the near-UV region (250-340 nm), the CD spectrum is sensitive to the tertiary structure and the environment of aromatic side chains, including 2-Nal.[5][11]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable spectroscopic data.

Objective: To determine the concentration of a 2-Nal-containing peptide and observe its absorption characteristics.

Methodology:

-

Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Determine the accurate concentration of the stock solution, if possible, by other methods like amino acid analysis for initial calibration.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the buffer solution in both the sample and reference cuvettes.

-

Measure the absorbance of the peptide solution from 200 to 400 nm in a 1.0 cm path length quartz cuvette.[6]

-

Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Determine the absorbance maximum (λmax).

-

If the molar extinction coefficient (ε) is known, calculate the concentration using the Beer-Lambert law (A = εcl).

-

Objective: To characterize the fluorescence emission properties of a 2-Nal-containing peptide.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the peptide in the desired buffer to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Data Acquisition:

-

Record an emission spectrum of the buffer blank.

-

Excite the peptide sample at its absorption maximum (e.g., 280 nm).

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-450 nm).

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

To determine the relative fluorescence quantum yield, compare the integrated fluorescence intensity of the sample to that of a known standard (e.g., quinine (B1679958) sulfate) under identical conditions.[12]

-

Objective: To measure the fluorescence lifetime of the 2-Nal residue in a peptide.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

-

Data Acquisition:

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the appropriate wavelength.

-

Collect the fluorescence decay profile.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

-

Objective: To determine the secondary structure of a 2-Nal-containing peptide.

Methodology:

-

Sample Preparation: Prepare a solution of the peptide (typically 0.1-1 mg/ml) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[5] The buffer should have low absorbance in the far-UV region.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band around 218 nm).[13]

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate common workflows and concepts in the study of 2-Nal-containing peptides.

Caption: Simplified Jablonski diagram for 2-Nal photophysical processes.

Caption: Workflow for a fluorescence-based peptide-target binding assay.

Caption: Experimental workflow for circular dichroism (CD) spectroscopy.

Conclusion

The incorporation of 2-naphthylalanine into peptides provides a powerful intrinsic fluorescent probe for a wide range of biophysical and biochemical applications. Its unique spectroscopic properties, particularly its sensitivity to the local environment and distinct fluorescence lifetime, enable detailed investigations of peptide structure, dynamics, and interactions. By employing the standardized protocols outlined in this guide, researchers can obtain high-quality, reproducible data to advance the understanding and development of peptide-based therapeutics and research tools.

References

- 1. lifetein.com [lifetein.com]

- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Technical Review of Cys-Val-2-Nal-Met Analogs as Farnesyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The tetrapeptide sequence Cys-Val-2-Nal-Met and its analogs have emerged as a significant area of interest in the development of farnesyltransferase (FTase) inhibitors. FTase is a critical enzyme in the post-translational modification of Ras proteins, which are key components of cellular signaling pathways regulating growth and proliferation.[1][2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a prime target for anticancer drug development. This technical guide provides a comprehensive literature review of Cys-Val-2-Nal-Met analogs, summarizing their structure-activity relationships, available quantitative data, and the experimental protocols utilized in their evaluation.

Introduction to Farnesyltransferase and the Role of Cys-Val-2-Nal-Met Analogs

Farnesyltransferase catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal tetrapeptide motif, commonly referred to as the "CaaX box" (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the C-terminal amino acid).[4] This farnesylation is the initial and essential step for the membrane localization and subsequent biological activity of Ras proteins.[1][3][5] By inhibiting FTase, the Ras signaling cascade can be disrupted, leading to a reduction in cell proliferation and tumor growth.

Peptidomimetics based on the CaaX motif have been extensively studied as competitive inhibitors of FTase. The sequence Cys-Val-Phe-Met (CVFM) has been identified as a potent inhibitor, where the aromatic residue at the A2 position (phenylalanine) is crucial for its inhibitory activity.[6] The analog Cys-Val-2-Nal-Met, which incorporates the non-natural amino acid 2-naphthylalanine (2-Nal), represents a modification aimed at enhancing the inhibitory potency and optimizing the pharmacological properties of these tetrapeptide inhibitors.

Quantitative Data on Farnesyltransferase Inhibition

The available literature on Cys-Val-2-Nal-Met analogs specifically is limited in terms of extensive quantitative data for a broad series of compounds. However, studies on closely related tetrapeptide inhibitors provide valuable insights into the structure-activity relationship (SAR). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50%.

| Compound/Analog | A1 Residue | A2 Residue | X Residue | FTase IC50 (nM) | Reference |

| Cys-Val-Phe-Met | Val | Phe | Met | Potent Inhibitor (Specific value not consistently reported) | [6] |

| Analogs with aromatic A2 | Aliphatic | Aromatic (e.g., Phe, 2-Nal) | Met, Ser | Generally potent inhibitors | [6] |

| Analogs with aliphatic A2 | Aliphatic | Aliphatic | Met, Ser | Substrates for farnesylation, not pure inhibitors | [6] |

Note: The table above is a summary based on qualitative descriptions from the literature due to a lack of specific IC50 values for a series of Cys-Val-2-Nal-Met analogs in the reviewed search results. The potency of Cys-Val-Phe-Met is well-established, suggesting that Cys-Val-2-Nal-Met would also be a potent inhibitor.

Experimental Protocols

Solid-Phase Synthesis of Cys-Val-2-Nal-Met Analogs

The synthesis of Cys-Val-2-Nal-Met analogs is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique for preparing peptides.[7][8]

General Protocol:

-

Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is used as the starting point.[8][9] The C-terminal amino acid (e.g., Fmoc-Met-OH) is attached to the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-2-Nal-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid (Fmoc-Val-OH and Fmoc-Cys(Trt)-OH).

-

Cleavage and Deprotection: Once the tetrapeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups (e.g., the trityl group on cysteine) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Farnesyltransferase Inhibition Assay

The inhibitory activity of the synthesized analogs is determined using an in vitro farnesyltransferase assay. These assays typically measure the transfer of a radiolabeled or fluorescently tagged farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified farnesyltransferase enzyme, a substrate peptide (e.g., biotinylated-K-Ras4B C-terminal peptide), and the inhibitor at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of radiolabeled ([³H]) or fluorescently tagged FPP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to occur.

-

Termination and Detection: The reaction is stopped, and the amount of farnesylated product is quantified. For radiolabeled assays, this may involve capturing the biotinylated substrate on a streptavidin-coated plate and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence upon farnesylation is measured.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Ras Signaling Pathway and the Role of Farnesyltransferase

The following diagram illustrates the central role of farnesyltransferase in the Ras signaling pathway and how its inhibition can block downstream signaling.

Caption: Ras farnesylation and signaling pathway inhibition.

Experimental Workflow for Synthesis and Evaluation of Cys-Val-2-Nal-Met Analogs

This diagram outlines the typical workflow for the synthesis and biological evaluation of Cys-Val-2-Nal-Met analogs as farnesyltransferase inhibitors.

Caption: Synthesis and evaluation workflow for FTase inhibitors.

Conclusion and Future Directions

Cys-Val-2-Nal-Met analogs and related tetrapeptidomimetics represent a promising class of farnesyltransferase inhibitors. The core Cys-Val-(Aromatic)-Met motif is critical for potent inhibition. While the existing literature establishes a strong foundation for the structure-activity relationship of these compounds, there is a clear need for more comprehensive quantitative data on a wider range of Cys-Val-2-Nal-Met analogs with systematic modifications at each position. Future research should focus on synthesizing and evaluating a library of these analogs to precisely map the SAR and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing the development of novel and effective anticancer therapeutics targeting the Ras signaling pathway.

References

- 1. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrapeptide inhibitors of protein farnesyltransferase: amino-terminal substitution in phenylalanine-containing tetrapeptides restores farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. Solid-phase synthesis of prenylcysteine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-Cys-Val-2-Nal-Met-OH Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the tetrapeptide H-Cys-Val-2-Nal-Met-OH, a potent inhibitor of farnesyltransferase (FTase). The document details its mechanism of action, summarizes key binding data, outlines experimental protocols for assessing its inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a peptidomimetic that has been identified as a highly effective inhibitor of farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By transferring a farnesyl group to a cysteine residue within the C-terminal CAAX box of target proteins, FTase facilitates their anchoring to the cell membrane, a prerequisite for their biological activity. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention. This compound, by competitively inhibiting FTase, prevents Ras farnesylation and subsequent downstream signaling, thereby impeding cell proliferation and survival.

Quantitative Binding Data

The primary reported binding affinity for this compound is its half-maximal inhibitory concentration (IC50) against farnesyltransferase. The inclusion of the bulky aromatic residue, 2-naphthylalanine (2-Nal), at the A2 position of the Cys-A1-A2-X tetrapeptide motif is characteristic of a class of potent FTase inhibitors that are not themselves farnesylated.

| Compound | Target Enzyme | Assay Type | IC50 |

| This compound | Farnesyltransferase | Enzyme Inhibition Assay | 12 nM |

Experimental Protocols

The following is a representative, detailed methodology for a farnesyltransferase inhibition assay used to determine the IC50 value of inhibitors like this compound. This protocol is based on established methods for measuring FTase activity.

Objective: To determine the in vitro inhibitory potency of this compound against farnesyltransferase.

Materials:

-

Purified recombinant farnesyltransferase (e.g., from rat brain)

-

Farnesyl pyrophosphate (FPP), the farnesyl donor substrate

-

A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol (B142953) (DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for the IC50 determination.

-